6,6-Dimethyl-5-azaspiro[2.4]heptane
Description
6,6-Dimethyl-5-azaspiro[2.4]heptane is a nitrogen-containing heterocyclic compound classified under the C07D subclass of heterocyclic chemistry, specifically within the bicyclic spiro systems . Its structure comprises a 5-azaspiro[2.4]heptane core—a spiro junction connecting a cyclopropane ring (2-membered) and a pyrrolidine-like ring (5-membered, including the nitrogen atom at position 5).
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6,6-dimethyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3-4-8)6-9-7/h9H,3-6H2,1-2H3 |
InChI Key |
ZHXSSQXMEIVMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)CN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane can be optimized by using readily available raw materials and simplified processes. One method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization to form the desired spirocyclic compound .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and substituted spirocyclic derivatives.
Scientific Research Applications
6,6-Dimethyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .
Comparison with Similar Compounds
6-Ethynyl-5-azaspiro[2.4]heptane Hydrochloride
Structural Differences :
- Substituent : Ethynyl (-C≡CH) group at position 6 vs. methyl groups.
- Salt Form : Hydrochloride salt enhances stability and solubility compared to the free base form of 6,6-dimethyl derivative.
Physicochemical Properties :
Substituted Benzodioxathiepin Derivatives
These compounds exhibit distinct properties:
Research Findings and Data Gaps
Stability and Handling
- 6,6-Dimethyl-5-azaspiro[2.4]heptane: No explicit safety data is available in the provided evidence, but analogs like 6-ethynyl derivatives require stringent lab handling (e.g., HCl salt storage at -20°C) .
- Ethynyl Derivatives : Discontinued commercial availability suggests synthesis challenges or niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
